molecular formula C16H15N5O3 B12151761 2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12151761
M. Wt: 325.32 g/mol
InChI Key: JHSAWWCKJFCWNL-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized via the cycloaddition of azides with nitriles. The methoxy groups are introduced through methylation reactions, often using methyl iodide in the presence of a base like potassium carbonate. The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the corresponding amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) for halogenation or sulfuric acid (H2SO4) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where tetrazole-containing compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, which can be important for binding to biological targets. The methoxy groups could influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and tetrazolyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

2-methoxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-11-7-8-13(15(9-11)24-2)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

JHSAWWCKJFCWNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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